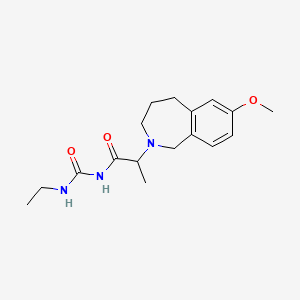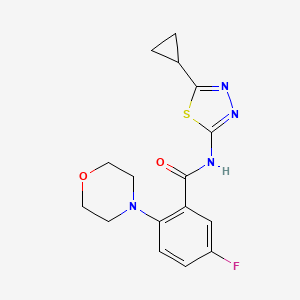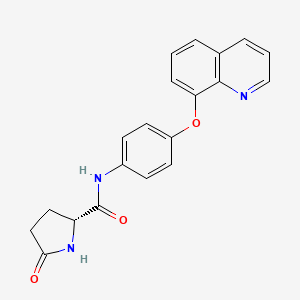
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has been recently discovered to have anticancer properties. The compound was first synthesized in 2012 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
作用機序
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide binds to the core domain of mutant p53, stabilizing the protein and preventing its degradation by the ubiquitin-proteasome system. This results in the reactivation of p53-dependent transcriptional programs, leading to the induction of cell cycle arrest and apoptosis in cancer cells. N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has also been shown to inhibit the growth and metastasis of cancer cells by targeting other signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been shown to have a potent anticancer effect in vitro and in vivo, particularly in p53-mutant tumors. The compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. In preclinical studies, N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has also been shown to inhibit tumor growth and metastasis in mouse models of cancer.
実験室実験の利点と制限
One of the major advantages of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide is its specificity for mutant p53, which makes it a promising candidate for the treatment of p53-mutant tumors. However, the compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These issues can be addressed by using appropriate solvents and delivery methods, such as liposomes or nanoparticles.
将来の方向性
There are several future directions for the development of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide as a therapeutic agent for cancer. One of the most promising directions is the combination of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide with other anticancer drugs, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome drug resistance. Another direction is the development of more potent and selective p53 inhibitors, based on the structure of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide. Finally, the use of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide as a tool for studying the role of mutant p53 in cancer biology and for identifying new therapeutic targets is an area of active research.
合成法
The synthesis of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide involves several steps, including the reaction of 4-methyl-1H-indazole with 2-bromo-1-(2-thienyl)-ethanone in the presence of potassium carbonate and dimethylformamide, followed by the reaction of the resulting intermediate with 4-chloro-2-oxazoline and sodium hydride in dimethylformamide. The final product is obtained by the reaction of the intermediate with N-(2-aminoethyl)acetamide in ethanol. The overall yield of the synthesis is approximately 10%.
科学的研究の応用
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been extensively studied for its anticancer properties, particularly in the treatment of p53-mutant tumors. The p53 protein is a tumor suppressor that plays a critical role in preventing the development of cancer by regulating cell growth and division. However, mutations in the p53 gene are common in many types of cancer, leading to the loss of its tumor-suppressing function. N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been shown to restore the activity of mutant p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-10-4-5-13(16-12(10)8-18-21-16)20-15(22)7-11-9-23-17(19-11)14-3-2-6-24-14/h2-6,8-9H,7H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLEQHYOPZKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)NC(=O)CC3=COC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)
![1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)

